4-Isopropylbenzo[d]thiazol-2-amine
Description
Contextualization within Benzothiazole (B30560) Chemistry
Benzothiazoles are a class of bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. calpaclab.com This core structure is a common feature in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities. sigmaaldrich.com The benzothiazole nucleus is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets and displaying a range of pharmacological effects. sigmaaldrich.com
The versatility of the benzothiazole scaffold has led to its incorporation into compounds developed for various therapeutic areas. bldpharm.com Derivatives have been investigated for their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. calpaclab.comsigmaaldrich.com The chemical reactivity of the benzothiazole ring system, particularly at the 2-position, allows for the straightforward introduction of various functional groups, leading to a vast library of derivatives with diverse properties. americanelements.com
Historical Perspective of 2-Aminobenzothiazole (B30445) Research
The study of 2-aminobenzothiazoles, the parent class to which 4-isopropylbenzo[d]thiazol-2-amine belongs, has a rich history. One of the classical methods for synthesizing 6-substituted 2-aminobenzothiazoles involves the reaction of 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine. eurjchem.com However, this method is not universally applicable, as the use of anilines without a substituent at the para-position can lead to undesired side reactions. eurjchem.com
Over the years, numerous synthetic strategies have been developed to improve the efficiency and applicability of 2-aminobenzothiazole synthesis. These methods include solid-phase synthesis protocols, which have become instrumental in the rapid generation of libraries of derivatives for high-throughput screening. eurjchem.com The development of these synthetic routes has been crucial in exploring the structure-activity relationships within this class of compounds and identifying key structural features that govern their biological effects.
Significance of Isopropyl Substitution in Benzothiazole Scaffolds
The introduction of substituents onto the benzothiazole core is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. The nature, position, and size of these substituents can profoundly influence factors such as potency, selectivity, and pharmacokinetic profiles.
The isopropyl group, a bulky and lipophilic moiety, can significantly impact a molecule's interaction with biological targets. In a study investigating a series of 2-aminobenzothiazole analogs for their bactericidal activity against Mycobacterium tuberculosis, a compound featuring an isopropyl group at the 4-position (compound 28) was synthesized and evaluated. chemicalbook.combldpharm.com This particular analog demonstrated notable activity, highlighting the potential of this substitution pattern. chemicalbook.combldpharm.com The lipophilicity of the isopropyl group can enhance membrane permeability, a critical factor for intracellular targets. Furthermore, its steric bulk can influence the conformational preferences of the molecule, potentially leading to a more favorable binding orientation within a target's active site.
The table below summarizes the activity of the isopropyl-substituted benzothiazole analog from the aforementioned study.
| Compound | Core Structure | Substitution | Target Organism | Activity (MIC) |
| 28 | Benzothiazole | 4-Isopropyl | M. tuberculosis | 20-40 µM |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Current Research Landscape and Future Directions for this compound
The current body of research specifically focused on this compound remains limited. While its synthesis and initial biological screening have been reported in the context of larger compound libraries, dedicated studies to fully elucidate its chemical properties and biological activity profile are scarce.
The promising antitubercular activity observed for a 4-isopropyl substituted analog suggests that further investigation is warranted. chemicalbook.combldpharm.com Future research could focus on several key areas:
Optimized Synthesis: Developing more efficient and scalable synthetic routes specifically for this compound would facilitate further research.
Expanded Biological Screening: A comprehensive evaluation of its activity against a wider range of biological targets, including different bacterial strains, fungal pathogens, and cancer cell lines, could uncover novel therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure, for instance, by altering the position of the isopropyl group or introducing additional substituents, would provide valuable insights into the key structural determinants of its activity.
Mechanistic Studies: Investigating the molecular mechanism of action by which this compound exerts its biological effects is crucial for rational drug design and development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUGSZVVRNGXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isopropylbenzo D Thiazol 2 Amine and Its Derivatives
Classical Synthetic Approaches to 2-Aminobenzothiazoles
The foundational methods for synthesizing 2-aminobenzothiazoles typically involve the formation of the thiazole (B1198619) ring onto a pre-existing aniline (B41778) derivative. These approaches are characterized by cyclization and ring-closing strategies, often employing accessible reagents.
Cyclization reactions are the cornerstone of 2-aminobenzothiazole (B30445) synthesis. The most traditional and widely recognized method is the Hugershoff reaction, which involves the direct thiocyanation of an aniline. This process treats an aniline with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine in an acidic medium, typically acetic acid. nih.govresearchgate.net The reaction proceeds through an electrophilic attack on the aromatic ring, followed by intramolecular cyclization.
Another classical approach begins with the formation of an N-arylthiourea intermediate. This intermediate is then subjected to oxidative cyclization to yield the 2-aminobenzothiazole core. scholarsresearchlibrary.com Various oxidizing systems can be employed for this transformation. A metal-free method utilizes iodine and molecular oxygen under mild conditions, proceeding through an iodine-catalyzed oxidative cyclization pathway. acs.org
The choice of starting material and reaction conditions dictates the applicability and outcome of these methods. For instance, the direct thiocyanation of anilines can sometimes lead to a mixture of products, particularly with unsubstituted anilines where the para-position is available for reaction. nih.gov
Table 1: Overview of Classical Cyclization Reactions for 2-Aminobenzothiazole Synthesis
| Method Name | Starting Materials | Key Reagents | Description |
| Hugershoff Reaction | Anilines | KSCN or NH4SCN, Bromine, Acetic Acid | Direct thiocyanation of the aniline ring followed by cyclization. nih.gov |
| Jacobson Method | N-Arylthioureas | Oxidizing Agent (e.g., Bromine, H2O2) | Intramolecular oxidative cyclization of a pre-formed N-arylthiourea. scholarsresearchlibrary.com |
| From o-Aminothiophenols | o-Aminothiophenols, Aldehydes/Acids | Catalyst (e.g., PPA) | Condensation of the thiophenol with an electrophile to form the thiazole ring. indexcopernicus.com |
| Iodine-Catalyzed Cyclization | Cyclohexanones, Thioureas | Iodine (I2), O2, Acid (PTSA) | A metal-free approach involving oxidative cyclization and subsequent dehydrogenation. acs.org |
This table is generated based on data from multiple sources.
Ring-closing strategies often involve the formation of a key carbon-sulfur (C-S) bond to construct the thiazole ring. A prominent example is the intramolecular cyclization of N-(2-haloaryl)thioureas. In this approach, a thiourea (B124793) functionality is tethered to an aniline bearing a halogen at the ortho position. The cyclization is then promoted by a catalyst, typically a copper or palladium complex, which facilitates the intramolecular C-S bond formation via cross-coupling. indexcopernicus.com This method offers good control over the regiochemistry of the final product.
Similarly, 2-aminobenzothiazoles can be formed from 2-iodoanilines and sodium dithiocarbamates through a one-pot Ullmann-type reaction, which proceeds via an intermediate copper thiolate to achieve the C-S bond formation. mdpi.comnih.gov
Targeted Synthesis of 4-Isopropylbenzo[d]thiazol-2-amine
The synthesis of the specifically substituted this compound requires careful selection of precursors to ensure the correct placement of the isopropyl group on the benzene (B151609) ring.
The logical and primary precursor for constructing this compound is 3-isopropylaniline (B1630885) . prepchem.com The position of the isopropyl group at the meta-position relative to the amine is crucial for achieving the desired 4-substituted product upon cyclization.
The preparation of 3-isopropylaniline can be achieved through the reduction of 3-isopropylnitrobenzene. A documented procedure involves dissolving 3-isopropylnitrobenzene in 50% aqueous ethanol (B145695), followed by the addition of iron powder. The reduction is initiated by adding hydrochloric acid while the mixture is refluxing. After the reaction, the mixture is made basic, and the product, 3-isopropylaniline, is isolated by steam distillation and subsequent vacuum distillation, yielding a product suitable for the next synthetic step. prepchem.com
Once 3-isopropylaniline is obtained, it can be converted into the target molecule using the classical methods described previously. For example, it can be reacted with ammonium thiocyanate and an oxidizing agent or, more commonly, first converted to the corresponding N-(3-isopropylphenyl)thiourea intermediate, which is then cyclized. scholarsresearchlibrary.com
For the synthesis of this compound from 3-isopropylaniline, the key consideration is the regioselectivity of the cyclization. The cyclization is an electrophilic aromatic substitution reaction where the electron-rich benzene ring attacks the sulfur-containing electrophile. The directing effects of the substituents on the aniline ring govern the position of this attack. The amino group (-NH₂) is a powerful activating and ortho-, para-director. The isopropyl group is a weaker activating ortho-, para-director. Since the amino group's directing effect is dominant, cyclization will occur at one of the ortho positions. In 3-isopropylaniline, the C4 and C2 positions are ortho to the amino group. The C6 position is also ortho, but sterically hindered by the adjacent isopropyl group. Therefore, cyclization is expected to yield a mixture of 4-isopropyl- and 6-isopropylbenzo[d]thiazol-2-amine, with the 4-isopropyl isomer often being a major product.
Optimization of reaction conditions is critical to maximize the yield of the desired product. Key parameters include the choice of catalyst, solvent, temperature, and oxidant. For metal-free, iodine-catalyzed syntheses, studies have shown that polar aprotic solvents like DMSO are superior to others, and the use of an acid promoter like p-toluenesulfonic acid (PTSA) is beneficial. acs.org
Table 2: Illustrative Optimization of Conditions for a Model 2-Aminobenzothiazole Synthesis
| Entry | Catalyst (mol %) | Acid (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | I₂ (20) | HCl (2.0) | Toluene | 95 | No Product |
| 2 | I₂ (20) | HCl (2.0) | DMF | 95 | 15 |
| 3 | I₂ (20) | HCl (2.0) | NMP | 95 | 21 |
| 4 | I₂ (20) | HCl (2.0) | DMSO | 95 | 43 |
| 5 | I₂ (30) | PTSA (5.0) | DMSO | 75 | 72 |
This table is adapted from optimization studies on the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas, illustrating the impact of reaction parameters. acs.org
For transition-metal-catalyzed methods, the choice of ligand, base, and solvent system is crucial. For instance, Ullmann-type couplings have been optimized using Cu(OAc)₂ as the catalyst with Cs₂CO₃ as the base in DMF at 120 °C. mdpi.comnih.gov
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, safety, and environmental impact of 2-aminobenzothiazole synthesis.
Transition-Metal Catalysis : One-pot processes using catalysts based on ruthenium, palladium, and nickel have been developed for the intramolecular oxidative coupling of N-arylthioureas. mdpi.comnih.gov These methods often offer high yields and can proceed under milder conditions than classical approaches.
Metal-Free Synthesis : To avoid the cost and toxicity of heavy metals, metal-free oxidative cyclization methods have gained prominence. A notable strategy involves using iodine as a catalyst with molecular oxygen as the terminal oxidant, which is an environmentally friendly and cost-effective approach. organic-chemistry.org
Solid-Phase Synthesis : For the rapid generation of compound libraries for drug discovery, solid-phase synthesis protocols have been developed. This involves anchoring a precursor to a resin, performing the cyclization and subsequent modifications, and then cleaving the final product from the solid support. nih.gov
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net Microwave-assisted green synthesis approaches, often performed under catalyst-free and solvent-free conditions, represent a significant advancement in efficiency and sustainability.
These advanced techniques provide powerful alternatives to classical methods, offering improved yields, shorter reaction times, and access to a broader range of derivatives.
Metal-Catalyzed Syntheses (e.g., Copper-Catalysis)
The construction of the 2-aminobenzothiazole scaffold, including derivatives like this compound, is frequently accomplished through metal-catalyzed reactions. Copper catalysis, in particular, has emerged as a powerful tool for the intramolecular C-S bond formation required for the benzothiazole (B30560) ring system.
One prominent copper-catalyzed approach involves the tandem reaction of a 2-haloaniline with an isothiocyanate. acs.orgnih.govacs.org This method provides an efficient and practical route to 2-aminobenzothiazoles under relatively mild conditions. acs.orgnih.govacs.org The process typically begins with the in situ formation of an N-(2-halophenyl)thiourea intermediate, which then undergoes an intramolecular C-S cross-coupling reaction catalyzed by a copper(I) salt, such as copper(I) iodide (CuI). acs.orgresearchgate.netrsc.org The reaction often requires a ligand, like 1,10-phenanthroline, and a base to proceed efficiently, especially when starting from 2-bromo or 2-chloroanilines. acs.orgresearchgate.netrsc.org For the synthesis of this compound, the starting material would be 2-halo-3-isopropylaniline.
Another copper-catalyzed method utilizes carbodiimides and a sulfur source like sodium hydrosulfide. This tandem reaction, catalyzed by copper(II) trifluoromethanesulfonate, affords 2-aminobenzothiazole derivatives in good yields. rsc.org A multicomponent approach involving 2-iodophenyl isocyanides, potassium sulfide, and various amines, catalyzed by copper, has also been developed to construct one C-N and two C-S bonds in a single step. rsc.org
While copper is prevalent, other metals like palladium and nickel have also been employed. tandfonline.com For instance, palladium-catalyzed cyclization of ortho-bromobenzothioureas is a known, albeit sometimes high-temperature, method. acs.org Nickel catalysts have been used for the intramolecular C-S bond formation from thiourea intermediates and for the reaction of 1,2-aminoiodoarenes with thiourea. tandfonline.comnih.gov An Ru(III) catalyst has also been shown to be effective for the synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas.
Table 1: Examples of Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles
| Starting Materials | Catalyst/Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Iodoaniline (B362364), Phenyl isothiocyanate | CuI (10 mol%), 1,10-phenanthroline, DABCO | Toluene, 50 °C, 2-48 h | Up to 43% | acs.org |
| 2-Iodoaniline, Phenyl isothiocyanate | CuI (10 mol%) | Water, 90-100 °C | High yields | researchgate.netrsc.org |
| 2-Bromoaniline, Isothiocyanate | CuI, Ligand, Base | Water | Good to excellent | researchgate.netrsc.org |
| Carbodiimide, Sodium hydrosulfide | Cu(OTf)₂ | - | Good to perfect | rsc.org |
Environmentally Benign Synthetic Approaches
In line with the principles of green chemistry, significant efforts have been made to develop environmentally friendly methods for synthesizing 2-aminobenzothiazoles. nih.gov These approaches aim to minimize waste, avoid hazardous reagents, and utilize safer solvents, preferably water. mdpi.comresearchgate.net
A key development is the use of water as a reaction medium. rsc.org Copper-catalyzed syntheses of 2-aminobenzothiazoles from 2-haloanilines and isothiocyanates have been successfully performed in water, which can accelerate reaction rates due to hydrophobic effects. researchgate.netrsc.org An iron(III) chloride (FeCl₃)-catalyzed tandem reaction of 2-iodoaniline with isothiocyanates in water, using a phase-transfer catalyst, offers another green and efficient route. rsc.org This system allows for the recovery and recycling of the reaction medium. rsc.org
Replacing toxic and corrosive reagents is another focus of green synthesis. For example, liquid bromine, traditionally used for the oxidative cyclization of arylthioureas, has been substituted with more stable and manageable reagents like tetrabutylammonium (B224687) tribromide (TBATB) under solvent-free conditions. tandfonline.com
The use of ionic liquids (ILs) as recyclable and non-volatile solvents provides another green alternative to traditional organic solvents. ijpsr.com The synthesis of 2-aminobenzothiazole derivatives from substituted phenyl thioureas has been demonstrated in various ionic liquids, such as [BMIM][HSO₄], leading to enhanced reaction rates and yields. ijpsr.comsemanticscholar.org
Furthermore, metal-free approaches are gaining traction. An iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines provides 2-aminobenzothiazoles without the need for transition-metal catalysts or harsh oxidants, producing water as the only byproduct. organic-chemistry.org
Table 2: Comparison of Green Synthetic Methods for 2-Aminobenzothiazoles
| Method | Catalyst/Reagents | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Tandem Reaction | FeCl₃, Phase-transfer catalyst | Water | Environmentally benign, recyclable medium | rsc.org |
| Oxidative Cyclization | Tetrabutylammonium tribromide (TBATB) | Solvent-free | Replaces toxic liquid bromine | tandfonline.com |
| Tandem Reaction | CuI | Water | Sustainable, efficient, cost-effective | researchgate.netrsc.org |
| Cascade Reaction | Iodine, Oxygen | Chlorobenzene | Metal-free, uses air as oxidant | organic-chemistry.org |
| Cyclization | None | Ionic Liquids (e.g., [BMIM][HSO₄]) | Recyclable solvent, enhanced reaction rate | ijpsr.comsemanticscholar.org |
One-Pot and Multicomponent Reactions
One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies for building complex molecules like this compound from simple precursors in a single operation. nih.govnih.gov These methods are valued for their atom economy, simplicity, and ability to reduce waste by eliminating intermediate isolation steps. nih.govnih.govnih.gov
Several one-pot procedures for 2-aminobenzothiazoles have been developed. A notable example is the copper-catalyzed reaction of in situ generated 2-halothioureas in water, which combines thiourea formation and cyclization into one seamless process. researchgate.netrsc.org Similarly, metal-free or transition-metal-catalyzed reactions of 2-haloanilines with dithiocarbamates can be performed in one pot to yield the desired products. nih.gov
Multicomponent reactions involving 2-aminobenzothiazole as a building block are particularly versatile for creating more complex derivatives. nih.govresearchgate.net For instance, a three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones under microwave irradiation using a scandium triflate catalyst yields fused heterocyclic systems. nih.gov Another MCR involves the reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and aryl isocyanides with a P₂O₅/SiO₂ catalyst to produce 3-amino-2-(indol-3-yl)imidazo[2,1-b] researchgate.netrsc.orgbenzothiazoles. nih.govnih.gov
These strategies significantly streamline the synthesis process, making them attractive for creating libraries of substituted benzothiazoles for various applications. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. uokerbala.edu.iq The synthesis of this compound and its derivatives has benefited from this technology, particularly in the context of creating environmentally benign protocols. tandfonline.com
One key application is the solvent-free, one-pot synthesis of 2-aminobenzothiazoles from aromatic amines and potassium thiocyanate using tetrabutylammonium tribromide (TBATB) under microwave irradiation. tandfonline.com This method avoids hazardous solvents and significantly reduces reaction times. tandfonline.com
Microwave heating has also been effectively combined with metal catalysis. A copper(I) iodide-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines in ethanol proceeds efficiently under microwave irradiation at 130°C for just 30 minutes, without the need for ligands or bases. researchgate.net This provides a rapid and simple route to a diverse range of 2-aminobenzothiazole derivatives. researchgate.net
Furthermore, catalyst-free reactions can be promoted by microwave energy. For example, functionalized benzo[d]imidazo[2,1-b]thiazoles have been synthesized from 2-aminobenzothiazole and 2-bromoacetophenone (B140003) in water under microwave irradiation without any catalyst. nih.gov The condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid to form 2-chloromethyl-benzothiazole is also efficiently achieved in 10 minutes using microwaves. mdpi.com These examples demonstrate the power of microwave assistance to drive reactions quickly and cleanly, aligning with the goals of green chemistry. nih.govnih.gov
Stereoselective and Chemoselective Transformations in Benzothiazole Synthesis
Chemoselectivity and stereoselectivity are critical aspects of modern organic synthesis, enabling the precise construction of complex molecules with specific functionalities and spatial arrangements. While stereoselective synthesis leading to chiral benzothiazole cores is less commonly the primary focus, chemoselectivity plays a crucial role in many synthetic routes.
Chemoselectivity is evident in reactions where multiple functional groups could potentially react, but only the desired transformation occurs. For example, in the synthesis of benzothiazole-triazoles, an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition proceeds with high chemo- and regioselectivity, avoiding reactions at other sites on the benzothiazole ring. nih.govrsc.org This metal-free approach allows for the selective formation of the triazole ring fused to the benzothiazole scaffold. nih.govrsc.org
Another example of chemoselectivity is the arylation/alkylation of the C-2 position of the benzothiazole ring. A heterogeneous nanocomposite catalyst (graphene oxide–Fe₃O₄) allows for the chemoselective reaction of benzothiazoles with aldehydes and benzyl (B1604629) alcohols to yield 2-alkyl or 2-aryl substituted derivatives, respectively. nih.gov This method avoids the use of noble metals and allows for easy catalyst reuse. nih.gov
In one-pot syntheses, chemoselectivity is key to controlling the reaction sequence. For instance, in the synthesis of benzoxazole/benzothiazole-substituted esters via Michael addition, the selective construction of C-N versus C-S bonds is achieved by choosing between 2-aminophenols or 2-aminobenzenethiols as the starting nucleophile. mdpi.com This highlights the ability to direct the reaction pathway based on the inherent reactivity of the starting materials. mdpi.com
Derivatization Strategies and Functionalization of 4 Isopropylbenzo D Thiazol 2 Amine
N-Substitution Reactions at the Amine Moiety
The primary amine group at the 2-position of the benzothiazole (B30560) ring is a key site for various N-substitution reactions. These reactions allow for the introduction of a wide array of functional groups, leading to the formation of amides, sulfonamides, ureas, and N-alkylated derivatives.
Amide Bond Formation
The formation of an amide bond via acylation of the 2-amino group is a common strategy to introduce diverse substituents. This can be achieved by reacting 4-isopropylbenzo[d]thiazol-2-amine with carboxylic acids or their activated derivatives, such as acyl chlorides.
For instance, the coupling of 2-aminobenzothiazole (B30445) derivatives with carboxylic acids can be facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com In a typical procedure, the carboxylic acid is activated by DCC, followed by the addition of the aminobenzothiazole, leading to the formation of the corresponding N-benzothiazolyl amide. mdpi.com This method has been successfully employed for the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide from flurbiprofen (B1673479) and 2-aminobenzothiazole. mdpi.com
Another approach involves the use of thionyl chloride (SOCl₂) to convert a carboxylic acid into its more reactive acyl chloride, which then readily reacts with the amine. nih.gov This two-step, one-pot procedure has been used to synthesize N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide. nih.gov
Table 1: Examples of Amide Bond Formation Reactions
| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |
|---|---|---|---|
| 2-Aminobenzothiazole | Flurbiprofen | DCC | N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide mdpi.com |
| 2-Aminobenzothiazole | 3-(4-Methoxyphenyl)propanoic acid | SOCl₂, then Et₃N | N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide nih.gov |
Sulfonamide Synthesis
The synthesis of sulfonamides from 2-aminothiazole (B372263) derivatives is a valuable transformation, as the sulfonamide group is a key pharmacophore in many therapeutic agents. researchgate.net The reaction typically involves the treatment of the 2-amino group with a sulfonyl chloride in the presence of a base.
A general method for the N-sulfonylation of 2-aminothiazole involves reacting it with a substituted sulfonyl chloride in an aqueous solution of sodium acetate, with heating. nih.gov The resulting N-sulfonamide can be further functionalized, for example, through alkylation. nih.gov While this specific example uses 2-aminothiazole, the principle is directly applicable to this compound. The synthesis of sulfonamides can also be achieved through oxidative coupling of thiols and amines, offering a more direct route. nih.gov
Table 2: General Scheme for Sulfonamide Synthesis
| Amine | Sulfonylating Agent | Conditions | Product Class |
|---|---|---|---|
| This compound | Ar-SO₂Cl | Base (e.g., Sodium Acetate, Pyridine) | N-(4-Isopropylbenzo[d]thiazol-2-yl)sulfonamide |
Urea (B33335) Linker Formation
Urea derivatives of 2-aminobenzothiazoles have been synthesized and explored for their biological activities. nih.govnih.gov The formation of a urea linkage typically involves the reaction of the 2-amino group with an isocyanate.
The synthesis of 1,3-substituted urea derivatives can be achieved by reacting 2-aminothiazoles with various isocyanates. cyberleninka.ru For instance, the reaction of a 2-aminothiazole with an aryl isocyanate, such as m-tolyl isocyanate, yields the corresponding N-(thiazol-2-yl)-N'-(aryl)urea. cyberleninka.ru This methodology can be extended to this compound to generate a library of urea derivatives. In cases where the amine is sterically hindered, the use of triphosgene (B27547) to form an isocyanate derivative in situ, which is then quenched with another amine, can be an effective strategy. nih.gov
Table 3: Urea Formation from 2-Aminothiazoles and Isocyanates
| Amine Component | Isocyanate Component | Resulting Urea Derivative |
|---|---|---|
| 2-Aminothiazole | m-Tolyl isocyanate | 1-(Thiazol-2-yl)-3-(m-tolyl)urea cyberleninka.ru |
| 2-Aryl-benzothiazol-5-amine | Various Acyl Halides/Isocyanates | Urea derivatives of 2-aryl-benzothiazol-5-amines nih.gov |
Alkylation Reactions
N-alkylation of the 2-amino group of benzothiazoles can be achieved using various alkylating agents. However, regioselectivity can be a challenge, as alkylation can occur at the exocyclic amino nitrogen or the endocyclic thiazole (B1198619) nitrogen.
Reactions of 2-aminobenzothiazoles with benzylic alcohols in the presence of a catalyst can lead to regioselective N-alkylation of the exocyclic amine. rsc.org Another method involves reacting 2-aminobenzothiazole with α-iodo ketones, which has been shown to result in initial N-alkylation at the endocyclic nitrogen, followed by cyclization. mdpi.com The choice of reagents and reaction conditions is therefore critical in directing the alkylation to the desired nitrogen atom. For direct alkylation of the amino group, methods involving reductive amination or reaction with alkyl halides under specific conditions might be employed. For example, N-alkylation of amines can be performed by reacting them with alcohols in the presence of hydrogen and a copper-magnesium silicate (B1173343) catalyst. google.com
Table 4: Examples of N-Alkylation Products of Aminobenzothiazoles
| Starting Material | Alkylating Agent | Product | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | Benzylic alcohols | 2-(N-Alkylamino)benzothiazoles | rsc.org |
| 2-Aminobenzothiazole | α-Iodo methyl ketones | 2-Amino-3-alkylated-1,3-benzothiazol-3-ium salts | mdpi.com |
Functionalization of the Benzene (B151609) Ring of this compound
Beyond modifications at the amine moiety, the benzene portion of the this compound scaffold offers opportunities for functionalization, most notably through electrophilic aromatic substitution reactions like halogenation.
Halogenation Strategies
Introducing halogen atoms, such as bromine, onto the benzothiazole ring can significantly influence the molecule's properties. The position of halogenation is directed by the existing substituents on the ring.
The bromination of 2-aminobenzothiazole derivatives can be achieved using bromine in a suitable solvent like acetic acid. This reaction typically results in electrophilic substitution on the benzene ring. For 2-aminothiazole itself, biocatalytic bromination using a vanadium-dependent haloperoxidase has been shown to selectively install a bromine atom at the 5-position of the thiazole ring. nih.gov While this applies to the thiazole ring, chemical halogenation of the benzothiazole core would target the benzene ring. The synthesis of 2-aminobenzothiazoles can also start from halogenated anilines, thereby incorporating the halogen atom from the beginning of the synthetic sequence. sphinxsai.com
Table 5: Halogenation of Benzothiazole Derivatives
| Substrate | Reagent | Solvent | Product |
|---|---|---|---|
| 2-Aminobenzothiazole | Bromine | Acetic Acid | Brominated 2-aminobenzothiazole |
| 2-Aminothiazole | Vanadium-dependent haloperoxidase, KBr, H₂O₂ | Aqueous buffer | 2-Amino-5-bromothiazole nih.gov |
Introduction of Other Substituents
The functionalization of the 2-aminobenzothiazole scaffold, including the 4-isopropyl variant, is a common strategy to modulate its physicochemical and biological properties. The primary amino group at the C2 position is a highly reactive handle for introducing a wide array of substituents.
Common derivatization reactions include the formation of amides and Schiff bases. For instance, the acetylation of 2-aminobenzothiazoles can be achieved by reacting the parent compound with acetic acid, sometimes in the presence of reagents like triethyl orthoformate and sodium azide, to yield the corresponding N-acetamido derivatives. semanticscholar.org Another significant pathway is the formation of Schiff bases through the condensation of the 2-amino group with various aromatic or heterocyclic aldehydes. nih.govresearchgate.net These reactions are often carried out in solvents like ethanol (B145695) and may be assisted by microwave irradiation to improve yields and reduce reaction times. nih.gov These modifications introduce new functionalities that can influence the molecule's steric and electronic properties, as well as its potential for intermolecular interactions.
Table 1: Examples of Substituents Introduced at the 2-Amino Position
| Reactant | Resulting Group | Derivative Type | Reference |
|---|---|---|---|
| Acetic Acid | Acyl | N-(benzo[d]thiazol-2-yl)acetamide | semanticscholar.org |
| Substituted Benzaldehydes | Imine (Azomethine) | Schiff Base | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Modifications at the Thiazole Ring
Beyond simple substitution, the core thiazole ring of this compound can undergo significant structural modifications. These transformations often involve reactions that lead to the formation of new, fused heterocyclic systems.
One prominent example is the synthesis of imidazo[2,1-b]benzothiazoles. This is achieved by reacting 2-aminobenzothiazoles with α-haloketones. nih.gov The reaction proceeds via an initial N-alkylation at the exocyclic amino group, followed by an intramolecular cyclization. This creates a tricyclic system where the thiazole ring is fused with an imidazole (B134444) ring. Such modifications drastically alter the molecule's three-dimensional shape and electronic distribution. Catalyst-free, microwave-assisted methods in aqueous media have been developed for these syntheses, aligning with green chemistry principles. nih.gov Another approach involves reacting 2-aminothiazole derivatives with esters of acetylene (B1199291) dicarboxylic acid to prepare 4-thiazolidinone (B1220212) derivatives. fabad.org.tr
Table 2: Examples of Thiazole Ring Modifications
| Reagent(s) | Resulting Structure | Description | Reference |
|---|---|---|---|
| α-Haloketones | Imidazo[2,1-b]benzothiazole | Formation of a fused tricyclic system | nih.gov |
This table is interactive. Click on the headers to sort.
Molecular Hybridization Techniques
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. The 2-aminobenzothiazole nucleus is an excellent platform for creating such hybrids.
A common hybridization approach is the formation of amide-linked hybrids. For example, the 2-amino group of a benzothiazole can be coupled with a carboxylic acid-containing drug, such as the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. mdpi.com This reaction, often mediated by a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC), creates a new molecular entity that combines the structural features of both parent molecules. mdpi.com Another hybridization technique involves creating Schiff base hybrids by reacting the aminothiazole with bioactive aldehydes, thereby linking the two molecular moieties through an imine bond. researchgate.net
Prodrug and Pro-molecule Design Principles
Many potent biological agents, including benzothiazole derivatives, suffer from poor aqueous solubility due to their lipophilic nature, which can limit their formulation options and bioavailability. nih.govresearchgate.net Prodrug design is a key strategy to overcome these pharmaceutical challenges. A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. nih.govmdpi.com
For amine-containing compounds like this compound, a primary goal of prodrug design is to temporarily mask the amine group to improve water solubility. nih.gov A well-established principle is the conjugation of amino acids to the exocyclic primary amine. nih.gov For instance, water-soluble prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized by creating L-alanyl- and L-lysyl-amide conjugates. nih.govresearchgate.net
These amino acid prodrugs can be formulated as hydrochloride salts, which exhibit significantly enhanced aqueous solubility compared to the parent amine. nih.gov Key characteristics of these prodrugs include:
Chemical Stability: They are stable in formulation and during storage. nih.gov
Bioreversion: They rapidly and quantitatively convert back to the active parent amine within cells. nih.gov
Retained Selectivity: The prodrugs themselves are typically inactive but, upon conversion, the released parent drug retains its characteristic biological activity and selectivity profile. nih.gov
This approach allows for parenteral administration of otherwise insoluble compounds, potentially improving bioavailability and avoiding first-pass metabolism. nih.gov
Table 3: Comparison of Parent Drug vs. Amino Acid Prodrug Properties
| Property | Parent Amine (e.g., 2-(4-aminophenyl)benzothiazoles) | Amino Acid Prodrug (e.g., Lysyl-amide conjugate) | Principle/Advantage | Reference |
|---|---|---|---|---|
| Aqueous Solubility | Low (Lipophilic) | High (as a salt) | Overcomes formulation challenges for parenteral administration. | nih.govresearchgate.net |
| In Vivo State | Active Drug | Inactive Prodrug | Minimizes off-target effects before reaching the target site. | nih.govmdpi.com |
| Cellular Conversion | N/A | Rapidly converts to parent amine | Ensures release of the active compound at the site of action. | nih.gov |
This table is interactive. Click on the headers to sort.
Structure Activity Relationship Sar Studies of 4 Isopropylbenzo D Thiazol 2 Amine Derivatives
Influence of Isopropyl Group Position on Biological Activity
The placement of the isopropyl group on the benzene (B151609) ring of the benzo[d]thiazol-2-amine core is a key determinant of biological activity. Although direct comparative studies of all positional isomers of isopropylbenzo[d]thiazol-2-amine are not extensively documented, research on related analogs provides significant insights.
For instance, in the development of skeletal muscle sodium channel inhibitors, a 6-isopropyl analog of a 2-aminobenzothiazole (B30445) derivative was found to be only slightly less potent than the highly active 6-trifluoromethyl analog, suggesting that the 6-position is a favorable location for lipophilic groups like isopropyl. nih.gov In a separate study on acylaminobenzothiazoles as anti-parasitic agents, substituting a cyclopropyl (B3062369) moiety with an isopropyl group marginally increased the antiparasitic potency, indicating that ramified alkyl groups are well-tolerated and can be beneficial for activity. bioaster.org
Impact of N-Substitution on Target Binding and Efficacy
Modification of the 2-amino group is a common strategy to modulate the pharmacological profile of benzothiazole (B30560) derivatives.
Modulating Substituent Effects on Amine Functionality
The nature of the substituent on the exocyclic amine plays a pivotal role in target binding and efficacy. SAR studies reveal that both the size and electronic properties of the N-substituent are critical.
N-Alkylation: For phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors, the selectivity for the target enzyme was shown to follow the order: propyl > ethyl > methyl > H, demonstrating that increasing the alkyl chain length can enhance selectivity.
N-Acylation and Amide Derivatives: The introduction of an amide linkage is a widely explored modification. In one study, N-acetylation of 2-aminobenzothiazoles yielded compounds with moderate to good antifungal activity. In other research, linking various amines and piperazine (B1678402) moieties via an N-acetamide group has been a successful strategy for developing anticancer agents.
Thiourea (B124793) Derivatives: The formation of a thiourea by reacting the 2-amino group was explored for antitubercular agents. Adding a methyl group to the thiourea nitrogen, however, greatly increased cytotoxicity without improving activity. nih.gov
Secondary and Tertiary Amines: In some series, further substitution on the amine was not beneficial. For a class of potential anti-virulence agents, secondary and tertiary amines, including methyl, dimethyl, phenyl, and benzyl (B1604629) substituents, showed no inhibitory activity.
| Base Scaffold | N-Substituent | Target/Activity | SAR Finding |
| 2-Aminobenzothiazole | Propyl, Ethyl, Methyl | PI3Kγ Inhibition | Selectivity improved with increased alkyl chain length (propyl > ethyl > methyl > H). |
| 2-Aminobenzothiazole | Acetyl | Antifungal | N-acetylation resulted in moderate to good activity. |
| 2-Aminobenzothiazole | -(C=S)NH-CH₃ | Antitubercular | Increased cytotoxicity without improving antitubercular activity. nih.gov |
| 2-Aminobenzothiazole | Methyl, Dimethyl, Phenyl | Anti-virulence | No inhibitory activity observed for secondary or tertiary amines. |
| Acylaminobenzothiazole | Secondary Alkylic Amine | Anti-parasitic | Reduction of the amide bond to the corresponding amine resulted in a loss of activity. bioaster.org |
Conformational Analysis and Bioactive Conformations
The conformation adopted by N-substituted derivatives within the target's binding pocket is crucial for activity. Molecular docking studies have provided insights into these bioactive conformations. For example, in the binding pocket of Candida albicans N-myristoyltransferase, the non-polar benzene ring of N-(benzo[d]thiazol-2-yl)acetamide was found to project into a non-polar gap, suggesting that the orientation of the benzothiazole core is a key factor for a good fit.
Role of Benzene Ring Substituents on SAR
Substituents on the benzene portion of the benzothiazole ring significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting biological activity.
Position 4: For a series of anticancer agents, the order of activity for substituents at the C4 position was found to be I > Br > Cl > F > H > OMe. Shifting a substituent from the C4 position to the C2 position led to a marked decrease in activity.
Position 5: In the pursuit of antibacterial agents, placing halogen groups (F, Cl, Br) at the C5 position significantly enhanced activity. For anti-parasitic compounds, moving a chlorine atom from position 6 to position 5 resulted in higher activity. bioaster.org
Position 6: The 6-position is a frequently modified and critical site. For MET kinase inhibitors, 5,6-di-methyl or 6-ethoxy groups were beneficial. In contrast, for a series of fungicides, substituents at the 6-position did not significantly alter activity, indicating this effect is target-dependent.
Position 7: The introduction of a fluorine or chlorine atom at the C7 position was tolerated for CSF1R inhibition but compromised selectivity.
| Position | Substituent Type | General SAR Observation |
| 5 | Halogens (F, Cl, Br) | Generally enhances antibacterial activity. |
| 6 | Electron-donating/-withdrawing | Effects are highly target-dependent; can be beneficial (e.g., -OCH₃, -CH₃ for some anticancer agents) or have no significant effect (e.g., for some fungicides). |
| 7 | Halogens (F, Cl) | Can be tolerated for potency but may impair selectivity for certain targets. |
| 4 vs. 2 | Phenyl substituents | Activity is significantly higher with substitution at C4 compared to C2. |
| 5 vs. 6 | Chlorine | For certain anti-parasitic agents, a 5-Cl substitution was more potent than a 6-Cl substitution. bioaster.org |
Thiazole (B1198619) Ring Modifications and their SAR Implications
The integrity of the benzothiazole ring system is often essential for biological activity. Attempts to modify the thiazole portion of the scaffold typically result in a significant loss of potency.
Studies have shown that replacing the entire benzothiazole scaffold with other aromatic systems, such as pyridine (B92270) or benzene, leads to a dramatic decrease in activity. This underscores the importance of the specific heterocyclic structure for interacting with biological targets. Furthermore, modifications to the heteroatoms within the thiazole ring are generally not well-tolerated. For instance, replacing the sulfur atom with a nitrogen atom was found to substantially reduce in vitro activity, highlighting the critical role of the sulfur atom in the pharmacophore. Similarly, replacing the 2-aminobenzothiazole moiety with a 2-aminobenzimidazole (B67599) motif has been shown to compromise antiproliferative activity.
Computational and Theoretical Chemistry of 4 Isopropylbenzo D Thiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. However, specific published studies detailing these calculations for 4-Isopropylbenzo[d]thiazol-2-amine are limited.
Geometry Optimization (e.g., Density Functional Theory methods)
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules by finding the lowest energy arrangement of its atoms. A comprehensive literature search did not yield specific studies that have published the optimized geometry of this compound using DFT or other quantum chemical methods.
While general studies on related compounds, such as ortho- and para-aminophenyl benzothiazoles, have utilized DFT calculations to determine their low-energy conformers uq.edu.au, this specific data for the 4-isopropyl substituted benzothiazole (B30560) ring is not available.
Vibrational Spectroscopy Predictions (e.g., Infrared)
Theoretical vibrational spectroscopy, often calculated using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These predictions are valuable for interpreting experimental spectra and understanding the molecule's vibrational modes.
Detailed theoretical vibrational frequency predictions for this compound have not been reported in the scientific literature. Studies on similar structures, such as 2-(4-methoxyphenyl)benzo[d]thiazole researchgate.net and 2-amino-4-methylthiazole (B167648) mdpi.com, demonstrate the application of these computational methods, but the specific spectral data for this compound remains uncharacterized computationally.
Nuclear Magnetic Resonance Chemical Shift Predictions
Computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation.
A detailed theoretical prediction of the full ¹H and ¹³C NMR spectra for this compound is not available in the reviewed literature. However, a study focusing on the ¹⁵N NMR chemical shifts of various alkyl-substituted aminophenyl benzothiazoles using a combination of experimental NMR and DFT calculations reported values for an isopropyl-substituted derivative. uq.edu.au It is important to note that the studied compound was a 2-(p-aminophenyl)benzothiazole with an isopropyl group on the amino substituent, which is structurally different from this compound. The study reported that the isopropyl-substituted derivative showed a ¹⁵N chemical shift value of 90.8 ppm, the highest among the para-substituted compounds studied. uq.edu.au The corresponding ortho-substituted aminophenyl benzothiazole with an isopropyl group showed a ¹⁵N chemical shift of 95 ppm. uq.edu.au
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein receptor.
DNA-Ligand Interaction Analysis
Computational studies, particularly molecular docking, are instrumental in elucidating the potential interactions between small molecules and DNA. For benzothiazole derivatives, these studies have revealed a propensity for DNA binding, often through groove binding or intercalation, which can be crucial for their biological activity. citedrive.combohrium.comnih.govnih.gov The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
In the case of this compound, the benzothiazole core provides a planar aromatic system capable of intercalating between DNA base pairs. The 2-amino group can act as a hydrogen bond donor, forming connections with the phosphate (B84403) backbone or the bases within the DNA grooves. The isopropyl group at the 4-position, being a bulky and hydrophobic substituent, would likely favor interactions within the hydrophobic environment of the DNA minor groove. Studies on related benzothiazole derivatives have shown that substituents on the benzene (B151609) ring can significantly influence DNA binding affinity and specificity. nih.gov For instance, the presence of different groups can alter the depth of groove binding and the specific nucleotide interactions.
A molecular docking simulation of a representative benzothiazole derivative with a DNA duplex can illustrate the types of interactions that might be expected for this compound.
| Interacting Residue (DNA) | Interaction Type |
| DA-6 (A-Chain) | Hydrogen Bond |
| DG-10 (B-Chain) | Hydrogen Bond |
| DC-9 (B-Chain) | Hydrophobic Interaction |
| DT-8 (A-Chain) | van der Waals |
This table represents a hypothetical interaction pattern based on studies of similar benzothiazole compounds.
Binding Affinity Predictions
Binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a key metric obtained from molecular docking studies that predicts the strength of the interaction between a ligand and its target. researchgate.net For benzothiazole derivatives, predicted binding affinities against various biological targets, including enzymes and DNA, have been reported to correlate with their observed biological activities. nih.govnih.gov
| Compound | Target | Predicted Binding Affinity (kcal/mol) |
| Benzothiazole Derivative 1 | HER Enzyme | -10.4 |
| Benzothiazole Derivative 2 | HER Enzyme | -9.9 |
| Benzothiazole Derivative 3 | DNA | -7.5 |
| Coumarin-benzothiazole Schiff base | DNA ligase | -10.7 |
This table presents a compilation of binding affinity data for various benzothiazole derivatives from different studies to illustrate the typical range of predicted affinities. researchgate.netnih.gov
Based on these findings, it is plausible to predict that this compound would exhibit a favorable binding affinity for DNA, likely in the micromolar range, a common characteristic for many biologically active small molecules. The isopropyl group may contribute positively to the binding affinity through enhanced hydrophobic interactions within the DNA groove.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time, offering insights into the stability of the complex and the conformational changes that may occur. nih.govacs.org These simulations can validate the binding poses predicted by molecular docking and provide a more detailed understanding of the interaction energetics. biointerfaceresearch.com
For benzothiazole derivatives, MD simulations have been used to assess the stability of their complexes with various protein targets. nih.govacs.orgbiointerfaceresearch.com These studies typically analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over the simulation time.
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.comyoutube.com This approach is a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of lead compounds. crimsonpublishers.com
The benzothiazole scaffold is a popular motif in the design of virtual libraries due to its synthetic accessibility and its presence in numerous biologically active compounds. researchgate.net Virtual libraries of benzothiazole derivatives can be created by systematically modifying the core structure with various substituents at different positions. These libraries can then be screened against a specific target, such as a particular enzyme or DNA sequence, to identify derivatives with predicted high binding affinities.
For this compound, it could serve as a starting point for the design of a virtual library. By varying the substituents at the amino group, the benzene ring, or even by replacing the isopropyl group with other alkyl or functional groups, a diverse library of compounds can be generated. This library could then be virtually screened to identify derivatives with potentially improved DNA binding affinity or specificity, or with activity against other relevant biological targets.
Cheminformatics and Data Mining in Benzothiazole Research
Cheminformatics applies computational methods to analyze and manage large sets of chemical data. In the context of benzothiazole research, cheminformatics tools are used to explore the chemical space of known derivatives, identify structure-activity relationships (SAR), and build predictive models for biological activity. researchgate.net
By mining databases of known benzothiazole compounds and their associated biological data, researchers can identify key structural features that are correlated with specific activities. For example, an analysis might reveal that the presence of a small, hydrophobic group at the 4-position of the benzothiazole ring is frequently associated with a particular biological effect. This information can then be used to guide the design of new, more potent compounds.
The application of cheminformatics to the study of benzothiazoles has facilitated the identification of promising new drug candidates and has deepened our understanding of the structural requirements for their biological activity. nih.gov
Biological Target Identification and Interaction Mechanisms
Identification of Key Protein Targets for 4-Isopropylbenzo[d]thiazol-2-amine
The benzothiazole (B30560) scaffold, a core component of this compound, is a well-recognized "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.
Enzyme Inhibition Studies
DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme for the biosynthesis of the mycobacterial cell wall, making it a key target for the development of new anti-tuberculosis drugs. nih.gov DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov The inhibition of DprE1 can occur through two main mechanisms: covalent and non-covalent binding. nih.gov While specific studies on the inhibitory activity of this compound against DprE1 are not extensively documented, compounds bearing the benzothiazole scaffold have been investigated as potential non-covalent inhibitors of this enzyme. nih.gov
Renin: Renin is a crucial enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. wikipedia.org It catalyzes the conversion of angiotensinogen (B3276523) to angiotensin I, the rate-limiting step in this pathway. wikipedia.org Direct renin inhibitors are a class of antihypertensive drugs that block this activity. nih.gov There is currently no available research to suggest that this compound acts as a renin inhibitor.
Cathepsin D: Cathepsin D is a lysosomal aspartic protease involved in protein catabolism, antigen processing, and has been implicated in degenerative diseases and cancer progression. nih.gov Its activity can be regulated by various inhibitors. dntb.gov.ua At present, there is no scientific literature to indicate that this compound has been evaluated for its inhibitory potential against Cathepsin D.
HER Enzyme: The Human Epidermal growth factor Receptor (HER) family of tyrosine kinases plays a significant role in cell growth, proliferation, and differentiation, and is a well-established target in cancer therapy. A recent study investigated the potential of benzo[d]thiazol-2-amine derivatives as anticancer agents targeting the HER enzyme. bldpharm.com Although this compound was not one of the synthesized compounds, the study provides valuable insights into the potential of this class of molecules. The study showed that certain derivatives exhibited significant binding affinities to the HER enzyme, suggesting their potential as inhibitors. bldpharm.com
Receptor Modulation Studies
The ability of a compound to modulate the function of a receptor can lead to a variety of physiological effects. While specific receptor modulation studies for this compound are limited, research into structurally related compounds provides some context. For instance, 2-aminobenzimidazole (B67599) derivatives have been identified as selective inhibitors of NOD1 (NLRC1), a protein involved in the innate immune response, by causing conformational changes and altering its subcellular targeting. nih.gov This suggests that the 2-amino-substituted heterocyclic motif could be a starting point for designing receptor modulators. However, direct evidence for this compound in receptor modulation is yet to be established.
Mechanistic Insights into Biological Activity
Understanding how a compound interacts with its target at a molecular level is crucial for drug development. This includes analyzing binding modes and investigating potential allosteric effects.
Molecular Binding Modes and Interaction Analysis
Molecular docking studies have been employed to understand the binding interactions of benzo[d]thiazol-2-amine derivatives with the HER enzyme. bldpharm.com These studies revealed that the binding affinity is influenced by hydrogen bonding and hydrophobic interactions within the enzyme's binding site. bldpharm.com For the studied derivatives, docking scores indicated strong binding potential. bldpharm.com
| Derivative | Docking Score (kcal/mol) - Pose 1 | Docking Score (kcal/mol) - Pose 2 | Docking Score (kcal/mol) - Pose 3 |
| Compound 2 | -10.4 | -9.9 | -9.8 |
| Compound 3 | -9.8 | -9.7 | -9.5 |
| Compound 1 | -8.5 | -8.3 | -8.1 |
| Table based on data from a study on benzo[d]thiazol-2-amine derivatives and their interaction with the HER enzyme. bldpharm.com |
These findings suggest that the benzothiazole core can serve as a scaffold for designing potent HER enzyme inhibitors, with substitutions influencing the binding affinity. The isopropyl group at the 4-position of this compound would likely occupy a hydrophobic pocket within a target's binding site, potentially contributing to its binding affinity.
Allosteric Modulation Investigations
Allosteric modulation, where a compound binds to a site on a protein other than the active site to modulate its activity, is an increasingly important area of drug discovery. There are currently no published investigations into the potential allosteric modulation mechanisms of this compound on any of its potential biological targets.
Cellular Pathway Modulation
The interaction of a compound with its molecular target can lead to the modulation of various cellular pathways. For instance, the inhibition of enzymes like DprE1 disrupts the cell wall synthesis pathway in mycobacteria, leading to cell death. nih.gov Similarly, inhibition of the HER enzyme can interfere with signaling pathways that control cell proliferation and survival. bldpharm.com The modulation of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation, has been linked to downstream targets like 4E-BP2, which in turn can regulate β-cell mass and function. nih.gov While these are general principles, specific studies detailing the cellular pathways modulated by this compound are not yet available.
Research into Resistance Mechanisms (where applicable to benzothiazoles)
The emergence of drug resistance is a significant challenge in the therapeutic application of antimicrobial agents, and compounds within the benzothiazole class are no exception. Microorganisms can develop resistance to benzothiazoles through various biochemical and adaptive strategies. nih.gov Research into these mechanisms is crucial for understanding the longevity of these compounds as effective therapeutic agents and for the development of new derivatives that can circumvent these resistance pathways.
The primary mechanisms by which bacteria can exhibit resistance to benzothiazole-based antimicrobial agents include the modification of the drug's molecular target, a reduction in the intracellular concentration of the drug, and the enzymatic inactivation of the compound. nih.gov
Target Modification: One of the most common forms of resistance is the alteration of the drug's specific cellular target. nih.gov For benzothiazoles that act by inhibiting essential bacterial enzymes, mutations in the genes encoding these enzymes can lead to changes in the protein structure. These structural alterations can prevent the benzothiazole molecule from binding effectively, thereby rendering the drug inactive.
Reduced Intracellular Accumulation: Bacteria can also develop resistance by actively pumping the antimicrobial agent out of the cell, a process mediated by efflux pumps. nih.gov This mechanism reduces the intracellular concentration of the benzothiazole derivative to sub-therapeutic levels, allowing the bacteria to survive and proliferate.
Enzymatic Inactivation: Another resistance strategy involves the production of enzymes that can chemically modify and inactivate the benzothiazole compound. This enzymatic degradation or modification prevents the drug from reaching its target and exerting its antimicrobial effect.
Research has also shown that some benzothiazole derivatives are being developed to counteract these resistance mechanisms. For instance, certain benzothiazole ethyl urea (B33335) derivatives have demonstrated a very low frequency of resistance. This is attributed to their ability to simultaneously inhibit two different intracellular targets, GyrB and ParE. nih.gov By acting on multiple targets, these compounds make it significantly more difficult for bacteria to develop resistance through simple target-site mutations.
The table below summarizes key research findings related to resistance mechanisms applicable to benzothiazole derivatives.
| Resistance Mechanism | Description | Example from Research | Reference |
| Target Modification | Alterations in the molecular target of the drug, preventing effective binding. | A key mechanism of antimicrobial resistance where modifications in the exploited molecular targets pose a challenge for the development of effective drugs. | nih.gov |
| Decreased Intracellular Concentration | Expression of efflux pumps that actively remove the drug from the bacterial cell. | Bacteria can decrease the intracellular drug concentration by expressing efflux pumps. | nih.gov |
| Inactivation/Alteration of Drug Structure | Enzymatic modification or degradation of the antibiotic's molecular structure. | Bacteria can become resistant by inactivating or altering the molecular structure of an antibiotic. | nih.gov |
| Multi-Target Inhibition | A strategy to overcome resistance by inhibiting multiple essential bacterial targets simultaneously. | Benzothiazole ethyl urea derivatives 3a and 3b showed low frequencies of resistance against S. aureus due to their simultaneous inhibition of GyrB and ParE. | nih.gov |
Mechanistic Studies of 4 Isopropylbenzo D Thiazol 2 Amine Reactions
Reaction Pathway Elucidation in Synthesis
The most common and industrially relevant pathway for the synthesis of 2-aminobenzothiazole (B30445) derivatives is the cyclization of an appropriately substituted phenylthiourea. For 4-Isopropylbenzo[d]thiazol-2-amine, the synthesis would proceed from 1-(3-isopropylphenyl)thiourea.
The established mechanism for this type of reaction, often referred to as the Hugershoff reaction, involves an electrophilic cyclization. A key method involves using an oxidizing agent like chlorine or bromine to facilitate the ring closure. A process for the analogous 2-amino-4-methylbenzothiazole (B75042) uses chlorine as the ring-closure reactant in a methylene (B1212753) chloride solvent, a method that is directly applicable to the 4-isopropyl derivative. google.com
The proposed reaction pathway is as follows:
Electrophilic Attack: The oxidizing agent (e.g., Cl₂) activates the sulfur atom of the thiourea (B124793) group, making it more electrophilic.
Intramolecular Electrophilic Aromatic Substitution: The electron-rich C6 position of the 1-(3-isopropylphenyl)thiourea ring (ortho to the thiourea group and para to the activating isopropyl group) attacks the electrophilic sulfur atom. The isopropyl group at the meta position (relative to the thiourea) helps direct this cyclization.
Intermediate Formation: This intramolecular attack forms a cyclic intermediate.
Aromatization: The intermediate loses a proton (H⁺) and the elements of the oxidizing agent (e.g., HCl) to form the stable, aromatic benzothiazole (B30560) ring system. The final product is typically obtained as a hydrochloride salt, which is then neutralized with a base, such as sodium hydroxide, to yield the free amine, this compound. google.com
Alternative synthesis routes for the benzothiazole core involve the condensation of a 2-aminothiophenol (B119425) with various reagents containing a carbonyl or cyano group. mdpi.com For instance, the reaction between 2-amino-3-isopropylthiophenol and cyanogen (B1215507) bromide would also yield the target compound, though this route is often less direct.
Transition State Analysis
Transition state analysis provides critical insights into the energy profile of a reaction, identifying the highest energy point along the reaction coordinate, which determines the reaction rate. For the synthesis of benzothiazoles, computational methods, particularly Density Functional Theory (DFT), are the primary tools for modeling these transient structures. nih.govyoutube.com
While a specific DFT study for the cyclization of 1-(3-isopropylphenyl)thiourea to form this compound is not available, analysis of related systems provides a clear picture of the methodology. DFT calculations would be used to:
Model the geometries of the reactants, intermediates, transition states, and products.
Calculate the energy barriers (activation energies) for key steps, such as the intramolecular electrophilic attack and the subsequent aromatization.
Analyze the electronic structure of the transition state to confirm the nature of the bond-forming and bond-breaking processes.
For example, studies on the tautomerization of related thiazole (B1198619) systems use DFT to calculate the energy barriers for proton transfer between nitrogen atoms, revealing the relative stability of different tautomers. nih.gov A similar analysis on this compound could elucidate the energetics of its formation and its potential tautomeric equilibria, which are crucial for understanding its reactivity. The electronic effect of the isopropyl group (a weak electron-donating group) would be expected to slightly lower the energy of the transition state for the electrophilic cyclization compared to the unsubstituted analogue.
Catalytic Mechanisms (e.g., Metal-Catalysis, Hydrogen Bond Donor Catalysis)
Although some syntheses of 2-aminobenzothiazoles are performed catalyst-free, particularly those using potent oxidizing agents like chlorine google.com, various catalytic systems have been developed to improve efficiency and mildness for related reactions.
Brønsted Acid Catalysis: In syntheses that involve the condensation of a 2-aminothiophenol with a carbonyl compound (like an aldehyde or ketone), a Brønsted acid catalyst such as p-toluenesulfonic acid (TsOH·H₂O) is often employed. The mechanism involves:
Protonation of the carbonyl oxygen by the acid, which activates the carbonyl carbon towards nucleophilic attack.
Nucleophilic attack by the amino group of the 2-aminothiophenol on the activated carbonyl carbon to form a carbinolamine intermediate.
Dehydration to form a Schiff base (imine) intermediate.
Intramolecular nucleophilic attack by the thiol sulfur onto the imine carbon.
A final oxidation step yields the benzothiazole ring. mdpi.com
Ammonium (B1175870) chloride (NH₄Cl) has also been shown to catalyze the condensation of 2-aminothiophenols with aldehydes, activating the aldehyde through hydrogen bonding. mdpi.com
Metal-Catalysis: Transition-metal catalysis is a common strategy for forming the benzothiazole scaffold, though often applied to syntheses of 2-aryl or 2-alkyl benzothiazoles rather than the 2-amino derivatives. For example, copper-catalyzed methods have been developed for the condensation of 2-aminobenzenethiols with nitriles. mdpi.com Iron-catalyzed oxidative cyclization of acyl-phenylthioureas is another route to produce N-benzothiazol-2-yl-amides. organic-chemistry.org These methods highlight the versatility of metal catalysts in facilitating C-S and C-N bond formations necessary for building the heterocyclic ring.
Kinetics of Synthesis and Derivatization Reactions
Kinetic studies quantify the rates of chemical reactions and provide insight into reaction mechanisms. The kinetics of derivatization reactions involving the nucleophilic amino group of 2-aminobenzothiazoles have been investigated, offering a model for how this compound would behave.
A key example is the kinetic study of the reaction between various heterocyclic amines, including the parent 2-aminobenzothiazole, and the strong electrophile 4,6-dinitrobenzofuroxan (DNBF) in acetonitrile, monitored by UV-Vis spectrophotometry. researchgate.net
Methodology: The reaction is studied under pseudo-first-order conditions where the concentration of the amine is in large excess over DNBF. The formation of the product (a Meisenheimer complex) is monitored by the appearance of its characteristic absorption band in the UV-Vis spectrum. The observed rate constant (k_obs) is determined from the exponential decay of the reactant or growth of the product signal. researchgate.net
For 2-aminobenzothiazole reacting with DNBF at 20°C in acetonitrile, the following kinetic data were obtained:
| Reactant (Nucleophile) | Electrophile | Second-Order Rate Constant (k₁) [M⁻¹s⁻¹] | Nucleophilicity Parameter (N) |
| 2-Aminobenzothiazole | 4,6-Dinitrobenzofuroxan (DNBF) | 0.054 | 8.81 |
| Data sourced from a kinetic study on heterocyclic amines. researchgate.net |
This data allows for the ranking of 2-aminobenzothiazole on a comprehensive nucleophilicity scale. A similar study on this compound would be expected to show a slightly higher rate constant and nucleophilicity parameter due to the electron-donating nature of the isopropyl group, which enhances the nucleophilicity of the exocyclic amino group.
Analytical Methodologies for 4 Isopropylbenzo D Thiazol 2 Amine and Its Derivatives
Chromatographic Techniques
Chromatography is a powerful laboratory technique for the separation of components within a mixture. nih.gov The principle relies on the differential partitioning of analytes between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas) that moves through it. nih.gov For compounds like 4-Isopropylbenzo[d]thiazol-2-amine, liquid chromatography is the method of choice, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, enabling the separation, identification, and quantification of drug substances and their impurities. nih.gov Its application is well-established for the analysis of various 2-aminobenzothiazole (B30445) derivatives, providing the foundation for methodologies applicable to this compound. nih.govbiorxiv.orgd-nb.info
The development of an HPLC method is a systematic process aimed at achieving a suitable separation in an acceptable timeframe. The process for this compound would typically involve:
Analyte Characterization: Understanding the physicochemical properties of this compound is the first step. It possesses a benzothiazole (B30560) core, which has a strong UV chromophore, making UV detection highly suitable. d-nb.infomdpi.com The presence of a basic primary amine group dictates that mobile phase pH will be a critical parameter for controlling retention and peak shape.
Initial Conditions (Scouting): Method development often begins with a "scouting" gradient run on a standard reversed-phase column (e.g., a C18). A typical mobile phase system would consist of an aqueous component (water with an acid modifier) and an organic component (acetonitrile or methanol). d-nb.info This initial run helps to determine the approximate retention time of the analyte and identify any impurities.
Parameter Optimization: Following the initial run, various parameters are fine-tuned to achieve the desired chromatographic performance (e.g., resolution between the main peak and impurities, symmetrical peak shape, and optimal run time). This includes adjusting the mobile phase composition, pH, gradient slope, column temperature, and flow rate. d-nb.info For basic compounds like this compound, using an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) is common to protonate the amine, which minimizes undesirable peak tailing and improves reproducibility.
Once an optimal method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key parameters for the analysis of 2-aminothiazole (B372263) derivatives include:
Specificity: The ability of the method to produce a response only for the target analyte, without interference from other substances like impurities, degradation products, or matrix components. This is confirmed by analyzing blank and spiked samples.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For a series of a novel aminothiazole, linearity was established over a concentration range of 1.25–1250 ng/mL. nih.gov A high correlation coefficient (r²) is required, typically >0.999.
Accuracy: This measures the closeness of the analytical results to the true value. It is often assessed through recovery studies of spiked samples at different concentration levels. For a related aminothiazole, mean recovery values were reported between 47–56%, with intra-day accuracy (% RE) varying from 1.33 to -4.40%. d-nb.info
Precision: This demonstrates the consistency and reproducibility of the method. It is evaluated at two levels:
Repeatability (Intra-day precision): The precision over a short interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): The precision across different days, analysts, or equipment. Results are expressed as the Relative Standard Deviation (%RSD), which should typically be below 2%. For a validated method for a novel aminothiazole, the intra-day %CV ranged from 1.35 to 7.62%. d-nb.info
Robustness: The method's capacity to remain unaffected by small, deliberate changes in parameters such as mobile phase pH, flow rate, or column temperature.
Table 1: Summary of HPLC Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | No interference at the retention time of the analyte peak. Peak purity should pass. |
| Linearity | To confirm a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness to the true value. | Percent recovery typically within 98.0% - 102.0%. |
| Precision (%RSD) | To measure the degree of scatter. | Repeatability (Intra-day): %RSD ≤ 2%. Intermediate (Inter-day): %RSD ≤ 2%. |
| Robustness | To verify reliability during normal use. | Chromatographic performance remains acceptable under varied conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10:1. |
The choice of the HPLC column (the stationary phase) is the most critical factor in achieving separation. For this compound, reversed-phase chromatography is the most suitable approach.
C18 (Octadecylsilane) Columns: These are the most widely used and versatile columns in reversed-phase HPLC. They provide excellent retention for a broad range of non-polar to moderately polar compounds and are a logical starting point for method development for this compound. A study on a novel aminothiazole utilized a Phenomenex® Luna C18 column (50 mm × 4.6 mm, 5 μm). d-nb.info
Alternative Chemistries: If a standard C18 column does not provide adequate resolution, alternative stationary phases can be employed to alter selectivity. For aromatic compounds like benzothiazoles, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer unique selectivity through π-π interactions between the analyte's aromatic ring and the stationary phase. nih.gov
Column Dimensions: The column's length, internal diameter, and particle size affect the efficiency, backpressure, and analysis time. Shorter columns with smaller particles (e.g., 3 µm) can provide faster analyses without sacrificing resolution.
Table 2: Common Reversed-Phase HPLC Columns for Analysis of Aromatic Amines
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (ODS) | Hydrophobic | General purpose, good starting point for most analytes. |
| C8 (Octyl) | Hydrophobic (less retentive than C18) | Analytes that are too strongly retained on a C18 column. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds, offering alternative selectivity to alkyl phases. |
| Biphenyl | Hydrophobic & π-π interactions | Aromatic and conjugated systems, providing enhanced retention for planar molecules. |
| Embedded Polar Group (EPG) | Hydrophobic & H-bonding | Basic compounds (improves peak shape), stable in highly aqueous mobile phases. |
The mobile phase composition is adjusted to control the retention and elution of the analyte.
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and lower UV cutoff, which allows for detection at lower wavelengths.
Aqueous Phase and pH Control: The pH of the mobile phase is critical for controlling the retention of ionizable compounds. Since this compound is basic, an acidic mobile phase (pH 2.5-4.0) will ensure the amine group is protonated (-NH3+). This single ionic form results in sharp, symmetrical peaks and stable retention times on reversed-phase columns. Buffers such as formate, acetate, or phosphate (B84403) are used to maintain a constant pH. A method for a related aminothiazole used a mobile phase of 0.1% v/v orthophosphoric acid in water and acetonitrile. nih.gov
Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is simpler and is often used for quality control applications where the analytes elute closely together. A gradient elution (where the mobile phase composition changes over time) is used to separate complex mixtures with a wide range of polarities and to reduce the analysis time. A typical gradient for a related compound might start at a low percentage of organic modifier and increase over the course of the run.
Table 3: Example Mobile Phase for Analysis of a 2-Aminobenzothiazole Derivative
| Parameter | Condition | Reference |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) | d-nb.info |
| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water | d-nb.info |
| Mobile Phase B | Acetonitrile | d-nb.info |
| Composition | 55% A : 45% B (Isocratic) | d-nb.info |
| Flow Rate | 1.0 mL/min | d-nb.info |
| Detection | UV at 272 nm | d-nb.info |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). helsinki.fi This technology operates at higher pressures than conventional HPLC, leading to significant improvements in performance:
Increased Resolution: The smaller particles provide much higher separation efficiency, allowing for better resolution of closely eluting peaks.
Faster Analysis: The high efficiency allows for the use of higher flow rates and shorter columns, drastically reducing run times, often by a factor of 10 or more compared to traditional HPLC.
Higher Sensitivity: Peaks are narrower and taller in UPLC, which leads to an increase in signal-to-noise ratio and thus greater sensitivity.
Given its advantages, UPLC is an ideal technique for high-throughput screening of compound libraries containing 2-aminobenzothiazole derivatives or for the detection of trace-level impurities that may not be visible with HPLC. While specific UPLC methods for this compound are not published in the literature, the principles of method development are analogous to HPLC, and established HPLC methods can often be successfully transferred to a UPLC platform to gain the associated benefits in speed and resolution.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. labrulez.com For amines like this compound, which can be challenging to analyze directly due to their polarity and potential for adsorption onto the chromatographic column, proper column deactivation is essential to prevent peak tailing and ensure accurate quantification. labrulez.com The use of deactivated columns, often treated with a base, mitigates the active sites that can interact with the amine functional groups. labrulez.com
While direct analysis is possible, derivatization is a common strategy employed to enhance the volatility and thermal stability of amines, making them more amenable to GC analysis. youtube.comyoutube.com This process involves a chemical modification of the amine group to form a less polar and more stable derivative. youtube.com
GC is frequently coupled with mass spectrometry (GC-MS), which provides not only retention time data for identification but also mass spectra for structural confirmation. nih.gov The use of methanol or ethanol (B145695) as an injection solvent in GC-MS analysis of low molecular weight amines can sometimes lead to the formation of imine artifacts, which must be considered during data interpretation. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural characterization of this compound and its derivatives, providing detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. uobasrah.edu.iqnih.gov
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the aromatic protons on the benzothiazole ring system and the amine protons. rsc.orgresearchgate.net The chemical shifts and coupling patterns of these protons provide valuable information about their connectivity. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H | Varies based on specific substitution pattern |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS, High-Resolution Mass Spectrometry, LC-MS/MS)
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. mdpi.com It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. mdpi.com For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. nih.gov This is particularly useful for confirming the molecular formula of newly synthesized derivatives.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive detection of compounds in complex mixtures. nih.gov This technique is particularly valuable for analyzing environmental and biological samples where the analyte of interest may be present at low concentrations. nih.gov The parent ion is selected and fragmented, and the resulting daughter ions are monitored, providing a high degree of specificity.
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Information Provided |
|---|---|
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the amine group, C-H stretching vibrations of the aromatic and isopropyl groups, C=N stretching of the thiazole (B1198619) ring, and aromatic C=C stretching vibrations. researchgate.netnist.govnist.gov The presence and position of these bands can confirm the presence of the key functional groups within the molecule. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=N Stretch (thiazole) | 1630-1680 |
Note: These are general ranges and can vary based on the specific molecular environment.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. researchgate.net The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π-π* transitions of the benzothiazole ring system. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the molecule. researchgate.net
Derivatization for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to improve the analytical properties of a compound. youtube.comyoutube.com For primary amines like this compound, derivatization is often employed to enhance their performance in chromatographic analyses, particularly GC. nih.goviu.edu
The primary goals of derivatization for this class of compounds include:
Increasing Volatility: By replacing the polar N-H protons with less polar groups, the volatility of the amine is increased, making it more suitable for GC analysis. researchgate.net
Improving Thermal Stability: Derivatization can protect the amine group from degradation at the high temperatures used in the GC injector and column. youtube.com
Enhancing Detection: Derivatization can introduce a functional group that is more responsive to a specific detector, such as an electron capture detector (ECD), thereby increasing the sensitivity of the analysis. researchgate.net
Improving Separation: By altering the chemical properties of the amine, its chromatographic behavior can be modified, leading to better separation from other components in a mixture. researchgate.net
Common derivatization reactions for primary amines include acylation, silylation, and alkylation. youtube.comojp.gov For example, reacting the amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) can produce a stable and volatile derivative. ojp.gov Similarly, silylation reagents can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. nih.gov The choice of derivatizing agent depends on the specific analytical requirements and the nature of the sample matrix. nih.gov The synthesis of various derivatives, such as those formed by reacting with aldehydes or isothiocyanates, can also be considered a form of derivatization that facilitates characterization and can be analyzed by various techniques. nih.govnih.gov
Table 4: Common Derivatization Approaches for Primary Amines
| Derivatization Method | Reagent Example | Purpose |
|---|---|---|
| Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility, enhance detection (ECD) |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |
Pre-column Derivatization Strategies
Pre-column derivatization is a technique employed in chromatography to modify an analyte before it enters the separation column. actascientific.com This process is particularly beneficial for compounds like this compound, which may lack strong chromophores or fluorophores, making them difficult to detect at low concentrations using common HPLC detectors like UV-Vis or fluorescence. libretexts.org The primary goals of derivatizing this aminobenzothiazole derivative are to enhance its detectability and improve its chromatographic behavior. libretexts.orgthermofisher.com
Derivatization can significantly improve the retention of polar compounds in reversed-phase HPLC by making the resulting product more hydrophobic. libretexts.org For this compound, which possesses a primary amine group, several derivatization strategies can be employed. These strategies typically involve reacting the amine group with a reagent that introduces a moiety with strong UV absorbance or fluorescence. thermofisher.com
The process involves mixing the sample containing this compound with the derivatizing reagent under specific reaction conditions (e.g., temperature, pH, reaction time) before injection into the HPLC system. nih.gov Automation of this "just-in-time" derivatization reaction can ensure the consistency and accuracy of the analysis for a large number of samples. nih.gov
Common Derivatizing Reagents and Reaction Conditions
The selection of a suitable derivatizing reagent is critical and depends on the analytical technique being used and the functional group of the analyte. For the primary amine group in this compound, a variety of reagents are available.
For HPLC with UV-Vis Detection:
Reagents that introduce a highly conjugated aromatic system are ideal for enhancing UV detectability. libretexts.org
| Reagent | Target Functional Group | Reaction Conditions | Resulting Derivative |
| 2,4-Dinitrofluorobenzene (DNFB) | Primary and secondary amines | Mildly alkaline conditions, room temperature | Dinitrophenyl (DNP) derivative with strong UV absorbance |
| Phenylisothiocyanate (PITC) | Primary and secondary amines | Mildly alkaline conditions | Phenylthiocarbamoyl (PTC) derivative |
| Benzoyl Chloride | Primary and secondary amines | Schotten-Baumann reaction conditions (alkaline) | Benzoyl derivative |
For HPLC with Fluorescence Detection:
Fluorescence derivatization offers higher sensitivity and selectivity.
| Reagent | Target Functional Group | Reaction Conditions | Resulting Derivative |
| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Room temperature, aqueous, alkaline pH. thermofisher.com | Highly fluorescent isoindole derivative. thermofisher.com |
| Dansyl Chloride (DNS-Cl) | Primary and secondary amines | Alkaline conditions (e.g., sodium bicarbonate buffer), often requires heating | Fluorescent dansyl derivative |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and secondary amines | Mild alkaline conditions, room temperature | Fluorescent FMOC derivative |
It's important to note that reagents like OPA react specifically with primary amines, which is advantageous for selectively derivatizing this compound in the presence of potential secondary amine impurities. thermofisher.com For the simultaneous analysis of primary and secondary amines, a combination of reagents like OPA and FMOC can be used. nih.gov
Impact of Derivatization on Retention and Detectability
The primary impact of derivatization on this compound is the significant enhancement of its detectability. By introducing a strong chromophore or fluorophore, the molar absorptivity or fluorescence quantum yield of the analyte is increased, leading to lower limits of detection (LOD) and quantification (LOQ).
Furthermore, derivatization alters the polarity of the analyte. For instance, reacting the polar amine group with a non-polar derivatizing agent increases the hydrophobicity of the resulting derivative. libretexts.org This increased hydrophobicity leads to stronger interaction with the stationary phase in reversed-phase HPLC, resulting in longer retention times and potentially better separation from other sample components. libretexts.org This can be particularly useful for separating this compound from more polar impurities.
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.gov In the context of analytical method development for this compound, Analytical QbD (AQbD) ensures that the method is robust and consistently meets its intended performance requirements. pharm-int.com
The core of AQbD is to build quality into the analytical method from the outset, rather than relying on testing to ensure quality. pharm-int.commastercontrol.com This proactive approach replaces trial-and-error method development with a systematic process that identifies and controls sources of variability. eprajournals.com
The AQbD process for developing an analytical method for this compound would typically involve the following steps:
Define the Analytical Target Profile (ATP): This involves establishing the objectives for the HPLC method, such as the required accuracy, precision, linearity, and sensitivity for the quantification of this compound. pharm-int.comsepscience.com
Identify Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs):
CQAs are the properties of the analytical result that should be within a certain limit to ensure the desired quality. For an HPLC method, these could include peak resolution, tailing factor, and retention time. mt.com
CPPs are the method parameters that can affect the CQAs. In HPLC, these include mobile phase composition (e.g., percentage of organic solvent, pH), column temperature, flow rate, and injection volume. sepscience.commt.com
Risk Assessment: A risk assessment, for example, using a fishbone diagram or Failure Mode and Effects Analysis (FMEA), is conducted to identify and rank the method parameters that are most likely to impact the CQAs. sepscience.com
Design of Experiments (DoE): Statistical tools like Design of Experiments (DoE) are used to systematically study the effects of the identified critical process parameters and their interactions on the CQAs. eprajournals.com This allows for the efficient optimization of the method.
Establish a Method Operable Design Region (MODR): The MODR, also known as the design space, is the multidimensional combination and interaction of input variables (e.g., mobile phase composition, temperature) that have been demonstrated to provide assurance of quality. pharm-int.com Operating within the MODR ensures that the method will consistently produce results that meet the predefined ATP. pharm-int.com
Define a Control Strategy: This includes setting appropriate system suitability tests and specifications to ensure the method performs as expected over its lifecycle. nih.gov
Continual Improvement: The method's performance is monitored over its lifecycle, and adjustments can be made within the design space to ensure continuous improvement. nih.govmastercontrol.com
By applying QbD principles, a robust and reliable analytical method for this compound can be developed, ensuring consistent quality and facilitating regulatory flexibility. mt.com
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 4-Isopropylbenzo[d]thiazol-2-amine, and what parameters critically affect the reaction yield?
- Answer: The synthesis involves cyclization of 4-isopropylaniline derivatives with sodium thiocyanate in bromine/glacial acetic acid under reflux for 16 hours. Key parameters include stoichiometric control of Br₂, reaction temperature (90–100°C), and pH adjustment (8–9) with ammonia to precipitate the product. Recrystallization from ethanol/water mixtures yields pure compounds (70–85% yield). Alternative routes employ hydrazine hydrochloride in ethylene glycol under reflux, with optimized conditions achieving >80% purity .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl CH₃ signals at δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, and thin-layer chromatography (TLC) monitors reaction progress. Elemental analysis ensures stoichiometric accuracy .
Q. What biological activities have been reported for 2-aminothiazole derivatives, and how is this compound evaluated in vitro?
- Answer: 2-Aminothiazoles exhibit antimicrobial, anticancer, and anti-diabetic activities. For this compound, standard assays include:
- Antimicrobial: Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria.
- Anticancer: MTT assays on cancer cell lines (e.g., IC₅₀ determination).
- Enzyme inhibition: Kinase or phosphodiesterase inhibition studies via fluorescence-based assays .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize the synthesis and bioactivity of this compound derivatives?
- Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways, identifying energy barriers for cyclization steps. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., P. aeruginosa virulence factors). Machine learning algorithms prioritize substituents for synthesis based on predicted bioactivity, reducing experimental iterations by 30–40% .
Q. What strategies resolve contradictions in biological activity data among structurally similar 2-aminothiazole derivatives?
- Answer: Systematic structure-activity relationship (SAR) studies compare substituent effects:
- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance antimicrobial activity but reduce solubility.
- Hydrophobic substituents (e.g., isopropyl): Improve membrane penetration in anticancer assays.
Contradictions are addressed by normalizing data to lipophilicity (logP) and testing under standardized conditions (e.g., fixed pH, serum-free media) .
Q. How do reaction kinetics and solvent systems influence the scalability of this compound synthesis?
- Answer: Polar aprotic solvents (e.g., DMSO) accelerate cyclization but complicate purification. Mixed solvents (e.g., DMSO/water 2:1) balance reaction rate and product solubility. Kinetic studies via HPLC reveal pseudo-first-order behavior, with activation energies (~50 kJ/mol) guiding temperature control during scale-up. Continuous-flow reactors improve yield consistency (>90%) at pilot scales .
Q. What methodologies validate the mechanism of action (MoA) for this compound in enzyme inhibition studies?
- Answer: MoA is confirmed through:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
